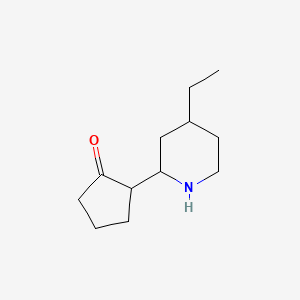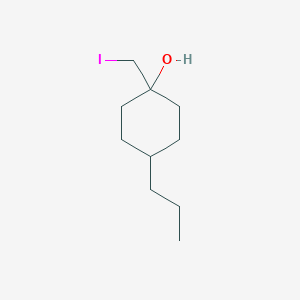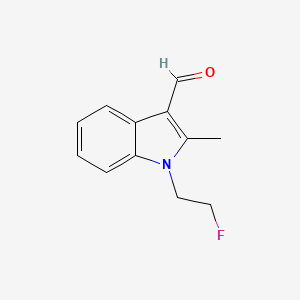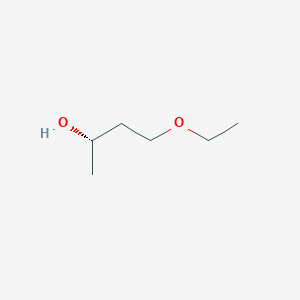
(2S)-4-Ethoxybutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-Ethoxybutan-2-ol is an organic compound with the molecular formula C6H14O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Ethoxybutan-2-ol typically involves the reaction of ethyl magnesium bromide with (S)-2-butanone. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-ethoxy-2-butanone using a chiral catalyst to ensure the desired stereochemistry. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-4-Ethoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethoxy-2-butanone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 4-ethoxybutane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for deprotonation followed by the addition of an alkyl halide.
Major Products:
Oxidation: 4-ethoxy-2-butanone.
Reduction: 4-ethoxybutane.
Substitution: Various substituted butanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-4-Ethoxybutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a solvent in biochemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which (2S)-4-Ethoxybutan-2-ol exerts its effects depends on its interaction with specific molecular targets. In biochemical systems, it may act as a solvent, facilitating the dissolution and interaction of other molecules. Its chiral nature also allows it to interact selectively with other chiral molecules, influencing reaction pathways and outcomes.
Vergleich Mit ähnlichen Verbindungen
(2R)-4-Ethoxybutan-2-ol: The enantiomer of (2S)-4-Ethoxybutan-2-ol, differing only in the spatial arrangement of atoms.
4-Ethoxy-2-butanone: The oxidized form of this compound.
4-Ethoxybutane: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This chiral nature makes it valuable in asymmetric synthesis and in applications where enantioselectivity is crucial.
Eigenschaften
Molekularformel |
C6H14O2 |
|---|---|
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
(2S)-4-ethoxybutan-2-ol |
InChI |
InChI=1S/C6H14O2/c1-3-8-5-4-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
PIYVGPKPVKCJMQ-LURJTMIESA-N |
Isomerische SMILES |
CCOCC[C@H](C)O |
Kanonische SMILES |
CCOCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
amine](/img/structure/B13305559.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)
![1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene](/img/structure/B13305573.png)
![5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13305576.png)

![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
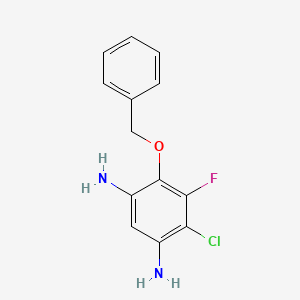
![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
